molecular formula C23H25NO5 B12174911 N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B12174911
M. Wt: 395.4 g/mol
InChI Key: AMXXQDKKNUIHGZ-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that belongs to the class of amides This compound features a unique structure combining a hydroxyphenyl group, a methoxy-dimethyl-chromenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps

    Preparation of Chromenyl Moiety: The chromenyl group can be synthesized through a series of reactions starting from 7-methoxy-4,8-dimethyl-2H-chromen-2-one. This involves methylation, hydroxylation, and cyclization reactions under controlled conditions.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromenyl compound reacts with 4-hydroxyphenylacetic acid in the presence of a Lewis acid catalyst.

    Formation of Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate product with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The chromenyl moiety may contribute to the compound’s ability to scavenge free radicals and inhibit oxidative stress. Additionally, the amide bond provides stability and enhances the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)butanamide

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyphenyl and chromenyl moieties allows for versatile reactivity and potential therapeutic applications, setting it apart from similar compounds.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C23H25NO5/c1-14-18-8-10-20(28-3)15(2)22(18)29-23(27)19(14)9-11-21(26)24-13-12-16-4-6-17(25)7-5-16/h4-8,10,25H,9,11-13H2,1-3H3,(H,24,26)

InChI Key

AMXXQDKKNUIHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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